(3R)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL is a chiral compound with a specific three-dimensional arrangement of atoms It contains an amino group, a hydroxyl group, and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a trifluorophenyl derivative.
Amination: The precursor undergoes an amination reaction to introduce the amino group. This can be achieved using reagents like ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (3R)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(2,4-difluorophenyl)propan-1-OL: Lacks one fluorine atom compared to the trifluorophenyl derivative.
(3R)-3-Amino-3-(2,4,5-trichlorophenyl)propan-1-OL: Contains chlorine atoms instead of fluorine.
Uniqueness
(3R)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL is unique due to the presence of three fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,4,5-trifluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F3NO/c10-6-4-8(12)7(11)3-5(6)9(13)1-2-14/h3-4,9,14H,1-2,13H2/t9-/m1/s1 |
InChI Key |
HBCCKHNJWLUYHT-SECBINFHSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)[C@@H](CCO)N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(CCO)N |
Origin of Product |
United States |
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